molecular formula C¹³C₆H₆O₃ B1152824 3,5-Dihydroxybenzaldehyde-13C6

3,5-Dihydroxybenzaldehyde-13C6

Cat. No.: B1152824
M. Wt: 144.08
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dihydroxybenzaldehyde-¹³C₆ is a carbon-13 isotopically labeled derivative of 3,5-dihydroxybenzaldehyde, a benzaldehyde analogue with hydroxyl groups at the 3 and 5 positions. The incorporation of six ¹³C isotopes increases its molecular weight by 6 atomic mass units compared to the non-labeled compound (C₇H₆O₃ → ¹³C₆C₁H₆O₃; molecular weight ~144.12 g/mol vs. 138.12 g/mol). This labeling enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS)-based tracer studies, particularly in metabolic pathway analysis and pharmacokinetic research .

The compound’s dihydroxy substitution pattern confers strong hydrogen-bonding capacity and acidity (pKa ~8–10 for phenolic hydroxyls), making it reactive in condensation and nucleophilic addition reactions. Applications include its use as a precursor in synthesizing heterocyclic compounds, pharmaceuticals, and as a stable isotope tracer in biochemical assays .

Properties

Molecular Formula

C¹³C₆H₆O₃

Molecular Weight

144.08

Synonyms

α-Resorcylaldehyde-13C6

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 3,5-Dihydroxybenzaldehyde-¹³C₆ and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
3,5-Dihydroxybenzaldehyde-¹³C₆ ¹³C₆C₁H₆O₃ 144.12 3-OH, 5-OH Isotopic tracer, drug synthesis
3,5-Dimethoxybenzaldehyde-¹³C₆ ¹³C₆C₇H₈O₃ 170.16 3-OCH₃, 5-OCH₃ NMR/MS internal standard
4-Hydroxy-3,5-dimethoxybenzaldehyde C₉H₁₀O₄ 182.18 4-OH, 3-OCH₃, 5-OCH₃ Flavoring agent, pharmaceutical intermediate
4-Hydroxy-3,5-dimethylbenzaldehyde C₉H₁₀O₂ 150.17 4-OH, 3-CH₃, 5-CH₃ Polymer stabilizer, fragrance
3,5-Diiodo-4-hydroxybenzaldehyde-¹³C₆ ¹³C₆C₁H₃I₂O₂ 379.87 4-OH, 3-I, 5-I Radiocontrast agent, enzyme inhibitor

Comparative Analysis

Reactivity and Acidity

  • 3,5-Dihydroxybenzaldehyde-¹³C₆: The hydroxyl groups at positions 3 and 5 enhance acidity (pKa ~9–10) and solubility in polar solvents (e.g., water, DMSO). The aldehyde group is highly reactive in Knoevenagel condensations, forming heterocycles like thiazolo-pyrimidines (as seen in , where benzaldehyde derivatives participate in cyclization reactions) .
  • 3,5-Dimethoxybenzaldehyde-¹³C₆ : Methoxy groups reduce acidity (pKa ~13–14) and solubility in water but improve lipophilicity (logP ~1.5 vs. ~0.8 for dihydroxy). The electron-donating methoxy groups stabilize the aldehyde against oxidation .
  • 4-Hydroxy-3,5-dimethoxybenzaldehyde : The 4-hydroxyl group increases acidity (pKa ~8) compared to methoxy-substituted derivatives, enabling selective etherification or glycosylation reactions .

Spectroscopic Properties

  • ¹³C NMR : 3,5-Dihydroxybenzaldehyde-¹³C₆ exhibits distinct ¹³C signals at ~98–117 ppm (aromatic carbons) and ~165–171 ppm (carbonyl), with isotopic enrichment improving signal resolution . In contrast, 3,5-diiodo-4-hydroxybenzaldehyde-¹³C₆ shows downfield shifts (~135–147 ppm) due to iodine’s electron-withdrawing effects .
  • IR Spectroscopy : The dihydroxy derivative shows broad O–H stretches (~3,400 cm⁻¹), while methoxy analogues display sharp C–O stretches (~1,250 cm⁻¹) .

Research Findings

  • : Benzaldehyde derivatives with electron-withdrawing groups (e.g., 4-cyano) yield lower-melting products (213–215°C for 11b) compared to electron-donating groups (243–246°C for 11a), highlighting substituent effects on crystallinity .
  • : 4-Hydroxy-3,5-dimethoxybenzaldehyde’s purity (≥98%) and stability under acidic conditions make it a preferred intermediate in vanillin synthesis .
  • : The high molar mass (379.87 g/mol) and iodine content of 3,5-diiodo-4-hydroxybenzaldehyde-¹³C₆ make it suitable for heavy-atom derivatization in X-ray crystallography .

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